Tricetin

Overview

Description

Tricetin is a flavone, a type of flavonoid, known for its diverse biological activities and therapeutic potential. It is a rare aglycone found in the pollen of members of the Myrtaceae family, such as Eucalyptus globulus . This compound has garnered significant attention due to its antioxidant, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

Tricetin, a flavone compound, primarily targets the Serine/threonine-protein kinase pim-1 . This protein is a proto-oncogene with serine/threonine kinase activity involved in cell survival and cell proliferation, thus providing a selective advantage in tumorigenesis .

Mode of Action

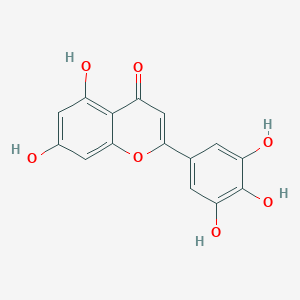

It’s known that this compound exhibits a unique chemical structure with three hydroxyl groups attached to the flavone backbone, which contribute to its antioxidant and free radical scavenging properties . These properties likely play a role in its interaction with its targets.

Biochemical Pathways

This compound has been shown to modulate several signaling pathways. For instance, it has been found to modulate the Akt/GSK-3β pathway . Furthermore, this compound has been shown to inhibit the efflux transporter breast cancer resistance protein (BCRP/ABCG2) , suggesting a potential role in altering drug absorption and distribution .

Result of Action

This compound has been demonstrated to have pharmacological effects in different disease models, including nasopharyngeal carcinoma, chondrocyte inflammation, acute pancreatitis, and respiratory infections . It has also been shown to have antioxidant and pro/antioxidant properties . For example, this compound has been found to reduce inflammation and acinar cell injury in acute pancreatitis by modulating oxidative stress-induced DNA damage signaling .

Biochemical Analysis

Biochemical Properties

Tricetin exhibits a unique chemical structure with three hydroxyl groups attached to the flavone backbone, which contribute to its antioxidant and free radical scavenging properties . The identification and characterization of this compound UDP-dependent glycosyltransferases from pomegranate (Punica granatum) by Wu et al. shed light on this compound’s biosynthesis and its potential role in antimicrobial activity .

Cellular Effects

Studies have demonstrated the pharmacological effects of this compound in different disease models, including nasopharyngeal carcinoma, chondrocyte inflammation, acute pancreatitis, and respiratory infections . Additionally, this compound has been investigated for its antioxidant and pro/antioxidant properties .

Molecular Mechanism

This compound’s therapeutic potential has been attributed to its ability to modulate signaling pathways, including the Akt/GSK-3β pathway . Furthermore, this compound has been shown to inhibit the efflux transporter breast cancer resistance protein (BCRP/ABCG2), suggesting a potential role in altering drug absorption and distribution .

Transport and Distribution

This compound has been shown to inhibit the efflux transporter breast cancer resistance protein (BCRP/ABCG2), suggesting a potential role in altering drug absorption and distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricetin can be synthesized through various chemical reactions. One common method involves the use of 2,4,6-trihydroxyacetophenone as a starting material. The synthesis process includes hydroxy protection, acylation with 3,4,5-trimethoxybenzoyl chloride, and Baker-Venkataraman rearrangement .

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from natural sources such as Eucalyptus honey, pomegranate flowers, and wheat . The extraction process typically includes solvent extraction, purification, and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Tricetin undergoes various chemical reactions, including oxidation, reduction, and substitution. It exhibits both pro-oxidant and antioxidant activities depending on the reaction milieu .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid.

Major Products Formed: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound, which exhibit different biological activities .

Scientific Research Applications

Tricetin has a wide range of scientific research applications:

Comparison with Similar Compounds

- Myricetin

- Tricin

- Quercetin

- Kaempferol

Tricetin’s unique chemical structure and diverse biological activities make it a valuable compound for various scientific and industrial applications.

Biological Activity

Tricetin, a flavonoid belonging to the flavone subclass, has garnered attention for its diverse biological activities, particularly in the context of cancer and inflammation. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and underlying molecular mechanisms.

Chemical Structure and Properties

This compound (3,3',4',5,7-pentahydroxyflavone) is a naturally occurring flavonoid found in various plants. Its chemical structure contributes to its biological activities, primarily due to the presence of multiple hydroxyl groups that enhance its antioxidant capacity.

This compound exhibits significant anticancer properties across various cancer types, including leukemia and solid tumors. The following mechanisms have been identified:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in human leukemic HL-60 cells through caspase-dependent pathways. It activates caspases-8, -9, and -3, leading to morphological changes typical of apoptosis such as chromatin condensation and phosphatidylserine externalization .

- Inhibition of Cell Proliferation : In a study involving acute myeloid leukemia (AML) cell lines (HL-60, THP-1, U937, MV4-11), this compound inhibited cell viability in a concentration-dependent manner. HL-60 cells were particularly sensitive to this compound treatment .

- Reactive Oxygen Species (ROS) Production : this compound treatment resulted in increased ROS levels in HL-60 cells, triggering apoptosis via JNK-mediated signaling pathways .

Case Studies

- Leukemic Cell Lines : Research demonstrated that this compound effectively suppressed the growth of various AML cell lines. The study highlighted that combining this compound with an ERK inhibitor could enhance therapeutic efficacy compared to this compound alone .

- Chondroprotective Effects : In rat chondrocytes exposed to IL-1β, this compound exhibited protective effects by reducing the expression of matrix metalloproteinases (MMPs) and inflammatory mediators like prostaglandin E2 (PGE2). This suggests its potential role in treating osteoarthritis through anti-inflammatory and anti-catabolic mechanisms .

Anti-inflammatory Activity

This compound's anti-inflammatory properties have been documented in several studies:

- Reduction of Inflammatory Markers : this compound significantly decreased the production of nitric oxide (NO) and PGE2 in IL-1β-induced chondrocytes by modulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) gene expression .

- Chondroprotective Mechanism : The compound's ability to inhibit MMPs and inflammatory cytokines positions it as a potential therapeutic agent for inflammatory joint diseases .

Antioxidant Activity

This compound demonstrates strong antioxidant activity, which contributes to its protective effects against oxidative stress-related damage in cells. Studies indicate that it can scavenge free radicals effectively, thereby reducing oxidative damage in various biological systems .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound based on recent research findings:

Properties

IUPAC Name |

5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-7-3-8(17)14-9(18)5-12(22-13(14)4-7)6-1-10(19)15(21)11(20)2-6/h1-5,16-17,19-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSRJFRKVXALTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199964 | |

| Record name | Tricetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tricetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

520-31-0 | |

| Record name | Tricetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tricetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 520-31-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5627PY99ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tricetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

330 °C | |

| Record name | Tricetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tricetin exert its anticancer effects?

A1: this compound demonstrates anticancer activity through various mechanisms, including:

- Induction of Apoptosis: this compound induces apoptosis in various cancer cell lines, including leukemia [], breast adenocarcinoma [], glioblastoma multiforme [], and liver cancer []. This apoptotic effect is primarily mediated by the activation of caspases and the mitochondrial apoptotic pathway.

- Cell Cycle Arrest: this compound can induce cell cycle arrest at the G2/M phase, as observed in breast adenocarcinoma cells []. This arrest is linked to the activation of ataxia telangiectasia-mutated (ATM) and subsequent phosphorylation of p53, leading to increased p53 stability and cell cycle regulation.

- Inhibition of Metastasis: this compound suppresses the migration and invasion of cancer cells by downregulating matrix metalloproteinase (MMP) expression and activity. This effect has been observed in glioblastoma multiforme [], nasopharyngeal carcinoma [], oral cancer [], and osteosarcoma cells [].

- Suppression of Signaling Pathways: this compound modulates various signaling pathways involved in cell proliferation, survival, and inflammation, including the Akt/GSK-3β pathway [], MAPK pathway [, , ], and NF-κB pathway [].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C15H10O7 and a molecular weight of 302.24 g/mol. []

Q3: What spectroscopic data is available for this compound?

A3: this compound's structure has been elucidated using various spectroscopic methods, including UV, 1H NMR, and 13C NMR [, , ]. These techniques provide information about its functional groups, connectivity, and stereochemistry.

Q4: How do structural modifications of this compound affect its biological activity?

A4: Studies comparing this compound to other flavones suggest that the number and position of hydroxyl and methoxy groups significantly influence its activity:

- Anti-adipogenic Activity: The number and position of hydroxyl or methoxy groups on the B ring of 5,7-dihydroxyflavones influence their impact on adipogenesis. Luteolin, with a different substitution pattern than this compound, inhibits adipogenesis, while this compound promotes it [].

- Anti-inflammatory Activity: The presence and position of hydroxyl groups play a crucial role in the anti-inflammatory activity of flavones. While this compound exhibits anti-inflammatory effects, 6-hydroxyflavone and its derivatives, particularly 6-methoxyflavone, demonstrate significantly higher potency [].

Q5: What are the primary natural sources of this compound?

A5: this compound is predominantly found in:

- Honey and Pollen: this compound is notably present in the honey and pollen of Eucalyptus species [, , , , ].

- Myrtaceae Plants: Beyond Eucalyptus, this compound occurs as a free aglycone in various Myrtaceae family members [].

Q6: How does the content of this compound vary in different sources?

A6: this compound content varies considerably depending on the plant species, geographical origin, and environmental factors:

- Eucalyptus Honey: Australian Eucalyptus honeys show species-specific differences in this compound content []. For example, bloodwood honey contains high levels of myricetin and this compound, while yapunyah, narrow-leaved ironbark, and black box honeys lack myricetin but may have this compound, quercetin, or luteolin as their primary flavonoids.

- Wheat: Winter wheat husk has been identified as a particularly rich source of tricin, a methylated derivative of this compound [].

Q7: What are the potential therapeutic applications of this compound?

A7: this compound exhibits a wide range of pharmacological activities, suggesting potential applications in various therapeutic areas:

- Cancer: this compound's anti-proliferative, pro-apoptotic, and anti-metastatic properties make it a promising candidate for cancer prevention and treatment [, , , , , , ].

- Inflammation: this compound possesses anti-inflammatory activity, evident in its ability to reduce pro-inflammatory cytokine production and suppress NF-κB activation [, ].

- Osteoarthritis: this compound demonstrates chondroprotective effects, suppressing cartilage degradation, inflammation, and apoptosis in chondrocytes [].

- Acute Pancreatitis: this compound exhibits protective effects in models of acute pancreatitis, reducing pancreatic injury, inflammation, and edema [].

Q8: How does this compound compare to other flavonoids in terms of its pharmacological activities?

A8: this compound shares similarities with other flavonoids but also possesses unique characteristics:

- Antioxidant Activity: While this compound shows antioxidant properties [], its potency and mechanism may differ from other flavonoids like myricetin, which exhibits both pro- and antioxidant effects.

- Anti-inflammatory Activity: Compared to polyhydroxylated flavones, 6-hydroxyflavone and its derivatives, particularly 6-methoxyflavone, demonstrate significantly higher anti-inflammatory potency in kidney mesangial cells [].

Q9: Have computational methods been used to study this compound?

A9: Yes, computational chemistry plays a role in understanding this compound's interactions and properties:

- Molecular Docking: Molecular docking studies have been employed to evaluate the binding affinity and potential interactions of this compound with target proteins, such as α-amylase [] and vitamin D receptor (VDR) [].

- Network Pharmacology: Network flow analysis has been used to predict potential protein targets of this compound and other flavonoids in the context of respiratory syncytial virus (RSV) infection [].

Q10: What analytical techniques are used to identify and quantify this compound?

A10: Various analytical methods are employed for this compound analysis:

- Chromatography: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV-Vis spectrophotometry, mass spectrometry (MS), and electrospray ionization (ESI), are widely used for the separation, identification, and quantification of this compound in different matrices, including plant extracts, honey, and biological samples [, , , , ].

- Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is essential for structural elucidation and confirmation of this compound [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.